Cas no 1593713-04-2 (1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane)

1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane
- EN300-1133665
- 1593713-04-2
-
- Inchi: 1S/C8H16BrClO2/c1-8(6-9,7-10)12-5-3-4-11-2/h3-7H2,1-2H3
- InChI Key: SYELBQRJOLILGY-UHFFFAOYSA-N
- SMILES: BrCC(C)(CCl)OCCCOC
Computed Properties
- Exact Mass: 258.00222g/mol
- Monoisotopic Mass: 258.00222g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 1.9
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133665-10.0g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 10g |
$6390.0 | 2023-06-09 | ||
Enamine | EN300-1133665-0.1g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1133665-2.5g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1133665-10g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1133665-0.25g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1133665-0.5g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1133665-5.0g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 5g |
$4309.0 | 2023-06-09 | ||
Enamine | EN300-1133665-5g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1133665-1g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1133665-0.05g |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane |
1593713-04-2 | 95% | 0.05g |
$888.0 | 2023-10-26 |
1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane Related Literature
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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3. Caper tea
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane
Professional Introduction to Compound with CAS No. 1593713-04-2 and Product Name: 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane
The compound with the CAS number 1593713-04-2 and the product name 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of both bromo and chloro substituents, combined with an ether linkage, makes it a valuable intermediate for constructing more complex molecules.
In recent years, the pharmaceutical industry has seen a surge in the demand for specialized intermediates that can facilitate the synthesis of novel therapeutic agents. The compound 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane fits this demand exceptionally well, as its bifunctional nature allows for selective modifications at multiple sites. This flexibility is particularly useful in medicinal chemistry, where precise control over molecular architecture is crucial for achieving desired pharmacological properties.
The structural features of this compound make it an attractive candidate for further exploration in synthetic methodologies. The bromo and chloro groups serve as excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of various functional moieties. Additionally, the methoxypropoxy side chain provides a hydrophilic component, which can be beneficial in designing water-soluble or amphiphilic compounds. Such properties are often sought after in drug candidates to enhance bioavailability and target specificity.
Recent studies have highlighted the importance of 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a key intermediate in the preparation of kinase inhibitors, which are known for their therapeutic potential in treating cancers and inflammatory diseases. The ability to easily modify the core structure allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of these inhibitors, leading to more effective treatments.
Moreover, the compound's utility extends beyond pharmaceutical applications. In materials science, derivatives of 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane have been explored for their potential use in polymer synthesis. The ether linkage and alkyl chains contribute to enhanced material properties such as flexibility and thermal stability, making it suitable for developing advanced polymers used in electronics and coatings.
The synthesis of 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane itself is a testament to the progress in synthetic organic chemistry. Modern techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct complex molecules with high efficiency and selectivity. These advancements not only streamline the production process but also open up new avenues for innovation in chemical research.
In conclusion, the compound with CAS number 1593713-04-2 and the product name 1-bromo-3-chloro-2-(3-methoxypropoxy)-2-methylpropane is a multifaceted molecule with significant implications across various scientific disciplines. Its unique structural attributes make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its applications in developing novel drugs and advanced materials.
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